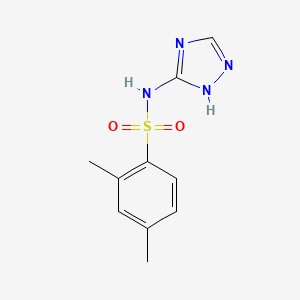![molecular formula C12H16ClNO3 B7499138 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports world due to its ability to enhance endurance and performance.
作用机制
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide activates PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, energy homeostasis, and inflammation. Activation of PPARδ by 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. In addition, 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has been found to have numerous biochemical and physiological effects, including improved lipid metabolism, enhanced glucose uptake, increased mitochondrial biogenesis, reduced inflammation, and improved exercise performance. It has been shown to increase endurance and stamina in animal models, resulting in improved exercise capacity and performance.
实验室实验的优点和局限性
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has several advantages for lab experiments, including its ability to improve metabolic function, reduce inflammation, and enhance exercise performance. However, its use in lab experiments is limited by its potential for off-target effects and toxicity. Moreover, its use in human studies is limited by its potential for adverse effects and lack of long-term safety data.
未来方向
The future directions for 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide research include further investigation of its therapeutic potential in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Moreover, the development of safer and more effective PPARδ agonists is needed to overcome the limitations of 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide. Additionally, the potential for 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide to improve exercise performance in humans needs to be further explored, as it may have implications for the treatment of various conditions, including obesity, diabetes, and cardiovascular diseases.
Conclusion:
In conclusion, 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide is a synthetic compound that belongs to the class of PPARδ agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Its ability to improve metabolic function, reduce inflammation, and enhance exercise performance makes it a promising candidate for further research. However, its use in lab experiments is limited by its potential for off-target effects and toxicity, and its use in human studies is limited by its potential for adverse effects and lack of long-term safety data. Therefore, further research is needed to fully understand the potential benefits and risks of 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide.
合成方法
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide can be synthesized by reacting 2-methyl-4-chlorophenol with 2-bromoethyl methyl ether in the presence of a base, followed by reaction with N,N-dimethylacetamide and acetic anhydride. The resulting product is then reacted with 2-methoxyethanol and hydrochloric acid to yield 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide.
科学研究应用
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and enhance lipid metabolism in animal models. In addition, it has been found to have cardioprotective effects by reducing cardiac hypertrophy and preserving cardiac function in animal models of heart failure. Moreover, 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-9-7-10(17-6-5-16-2)3-4-11(9)14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRXGQCSBYZLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)

![4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B7499108.png)
![2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide](/img/structure/B7499114.png)
![2-methyl-N-[1-(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499127.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)

![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)
